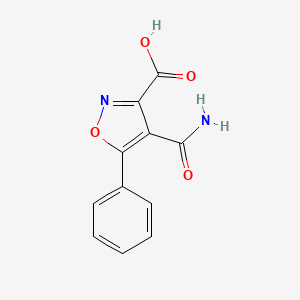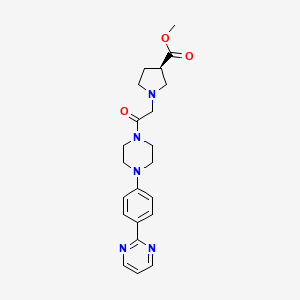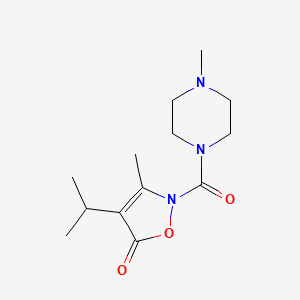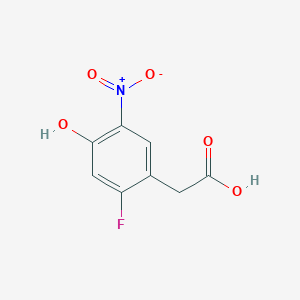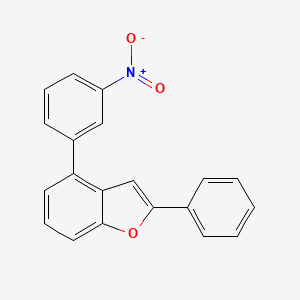![molecular formula C11H9NO4 B15206874 2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid](/img/structure/B15206874.png)
2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid is a carboxylic acid derivative with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol . This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid typically involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylbenzoxazole. This intermediate is then subjected to further reactions to introduce the acetic acid moiety . The reaction conditions often involve the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to various physiological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-yl)acetic acid: Similar structure but lacks the acetyl group.
2-(2,6-Dichlorophenylamino)phenyl methyl oxazole derivatives: Known for their antibacterial potential.
Benzoxazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group enhances its reactivity and potential for further chemical modifications .
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-(2-acetyl-1,3-benzoxazol-6-yl)acetic acid |
InChI |
InChI=1S/C11H9NO4/c1-6(13)11-12-8-3-2-7(5-10(14)15)4-9(8)16-11/h2-4H,5H2,1H3,(H,14,15) |
InChI Key |
KNKFTSCZUGVIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





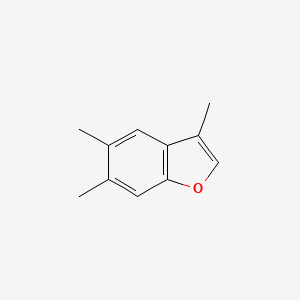
![1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B15206821.png)
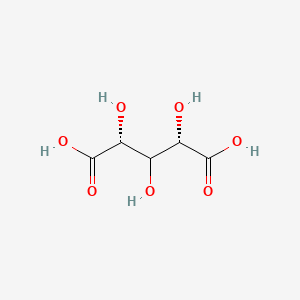
![6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206831.png)
